

# 2-Ethylphenylhydrazine hydrochloride molecular structure

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## Compound of Interest

Compound Name: 2-Ethylphenylhydrazine  
hydrochloride

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An In-depth Technical Guide to the Molecular Structure and Application of **2-Ethylphenylhydrazine Hydrochloride**

## Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive examination of **2-Ethylphenylhydrazine hydrochloride**. This document moves beyond a simple data sheet to offer a deeper understanding of its molecular architecture, the rationale behind its synthesis, its critical role in forming heterocyclic structures, and the analytical methods used for its characterization. As a key building block in the synthesis of significant pharmaceutical agents, a thorough grasp of its properties and reactivity is paramount for innovation and process optimization.

## Core Molecular Identity and Physicochemical Properties

**2-Ethylphenylhydrazine hydrochloride** is a substituted hydrazine salt, primarily recognized as a crucial intermediate in organic synthesis.<sup>[1]</sup> Its structure consists of a phenylhydrazine core with an ethyl group at the ortho (2-position) of the benzene ring. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

The compound typically appears as a white to beige or light-yellow crystalline powder.<sup>[2][3]</sup> It is soluble in water and hygroscopic, necessitating storage in an inert, dark environment.<sup>[3][4]</sup>

Property	Value	Source(s)
CAS Number	19398-06-2; 58711-02-7	<sup>[2][5]</sup>
Molecular Formula	C <sub>8</sub> H <sub>13</sub> ClN <sub>2</sub>	<sup>[3]</sup>
Linear Formula	C <sub>2</sub> H <sub>5</sub> C <sub>6</sub> H <sub>4</sub> NHNH <sub>2</sub> ·HCl	<sup>[2]</sup>
Molecular Weight	172.66 g/mol	<sup>[2]</sup>
Appearance	White to beige/light-yellow crystalline powder	<sup>[2][3]</sup>
Melting Point	178-183 °C (decomposes)	<sup>[2][3][6]</sup>
Solubility	Soluble in water	<sup>[3][4]</sup>
SMILES	<chem>CCC1=CC=CC=C1NN.Cl</chem>	<sup>[7]</sup>
InChI	InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H	<sup>[7]</sup>

## Synthesis and Formation: From Aniline to Hydrazine

The benchmark method for preparing **2-Ethylphenylhydrazine hydrochloride** involves a two-step process starting from 2-ethylaniline.<sup>[8][9]</sup> This pathway leverages classical diazonium chemistry, a cornerstone of aromatic synthesis.

## Mechanism of Synthesis

The synthesis proceeds via two primary stages:

- Diazotization:** 2-Ethylaniline is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0–5 °C). This converts the primary aromatic amine into a diazonium salt intermediate. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

- **Reduction:** The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride ( $\text{SnCl}_2$ ) or sodium sulfite ( $\text{Na}_2\text{SO}_3$ ).<sup>[6][8]</sup> The choice of reductant can influence yield, purity, and waste profiles.<sup>[9]</sup> The final product is then isolated as its hydrochloride salt.

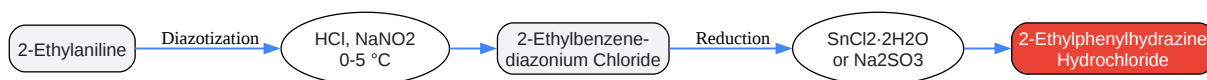
A high-yielding, continuous-flow process has also been developed, which significantly reduces residence time to under 31 minutes by optimizing heat and mass transfer, offering a scalable and efficient alternative to batch processing.<sup>[8][9]</sup>

## Batch Synthesis Protocol (Stannous Chloride Reduction)

This protocol is a representative method for laboratory-scale synthesis.

- **Aniline Solution Preparation:** A solution of concentrated hydrochloric acid and water is prepared and cooled to 0 °C in an ice bath. 2-ethylaniline is added dropwise under vigorous stirring, forming a thick suspension of the aniline hydrochloride salt.<sup>[6]</sup>
- **Diazotization:** A solution of sodium nitrite in water is added slowly to the suspension, ensuring the internal temperature is maintained between 8 °C and 14 °C.<sup>[6]</sup> The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.
- **Reduction:** A solution of stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) in a 1:1 mixture of concentrated HCl and water is added over several hours, keeping the internal temperature between 5 °C and 10 °C.<sup>[6]</sup> This step reduces the diazonium group to the hydrazine.
- **Isolation and Purification:** After stirring for an extended period (e.g., 15 hours), the solid product is collected by filtration.<sup>[6]</sup> It is then purified by recrystallization, which may involve boiling in water with decolorizing carbon, filtering, and adding concentrated HCl to the filtrate to precipitate the purified hydrochloride salt.<sup>[6]</sup> The final product is dried in vacuo.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Ethylphenylhydrazine hydrochloride**.

## Core Application: The Fischer Indole Synthesis

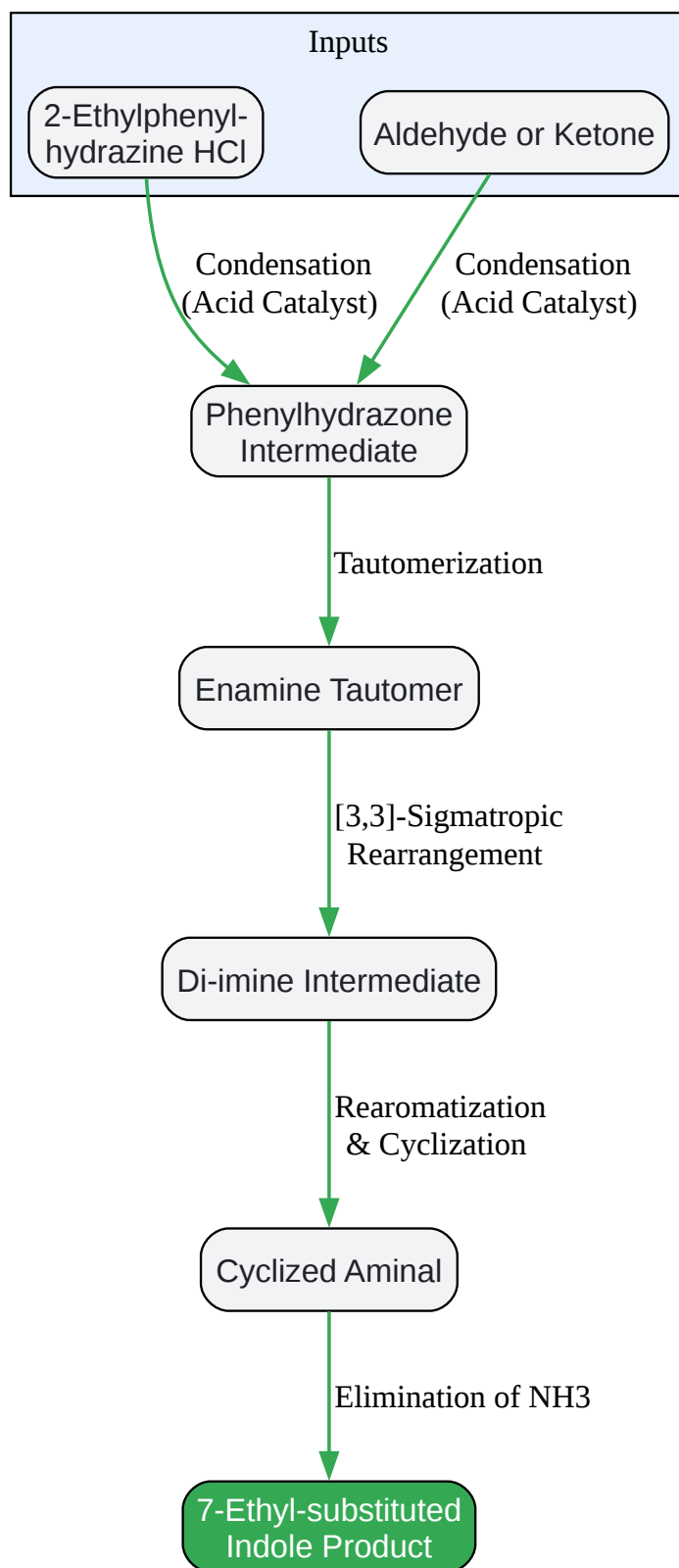
**2-Ethylphenylhydrazine hydrochloride** is a cornerstone reagent for the Fischer indole synthesis, a powerful reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.<sup>[10]</sup> This reaction is fundamental in medicinal chemistry for creating the indole scaffold present in many pharmaceuticals, including the anti-inflammatory drug Etodolac.<sup>[11][12]</sup>

## Reaction Mechanism

The mechanism is a sequence of acid-catalyzed transformations:

- **Hydrazone Formation:** The phenylhydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.<sup>[13]</sup>
- **Tautomerization:** The phenylhydrazone tautomerizes to its enamine isomer.<sup>[10]</sup>
- **[3][3]-Sigmatropic Rearrangement:** The protonated enamine undergoes a [3][3]-sigmatropic rearrangement, which is the key bond-forming step. This disrupts the aromaticity of the benzene ring to produce a di-imine intermediate.<sup>[10][14]</sup>
- **Rearomatization and Cyclization:** The intermediate rearomatizes, followed by a nucleophilic attack from the nitrogen atom to form a five-membered ring (an amination).<sup>[13]</sup>
- **Ammonia Elimination:** Finally, the elimination of an ammonia molecule under acidic catalysis results in the formation of the stable, aromatic indole ring.<sup>[10]</sup>

## Fischer Indole Synthesis Diagram



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Caption: Mechanism of the Fischer Indole Synthesis.

## Analytical Characterization of Molecular Structure

Confirming the identity and purity of **2-Ethylphenylhydrazine hydrochloride** relies on standard spectroscopic techniques. The data below are predicted values based on the known molecular structure.

Technique	Expected Observations
<sup>1</sup> H NMR	- Aromatic Protons: Complex multiplets in the aromatic region (~6.8-7.5 ppm).- Ethyl CH <sub>2</sub> : A quartet around 2.6 ppm.- Ethyl CH <sub>3</sub> : A triplet around 1.2 ppm.- Hydrazine Protons (NH, NH <sub>2</sub> ): Broad signals, often exchangeable with D <sub>2</sub> O, typically downfield.
<sup>13</sup> C NMR	- Aromatic Carbons: Multiple signals in the ~115-145 ppm range.- Ethyl CH <sub>2</sub> : Signal around 25 ppm.- Ethyl CH <sub>3</sub> : Signal around 15 ppm.
FT-IR (KBr)	- N-H Stretching: Broad bands in the 3200-3400 cm <sup>-1</sup> region.- Aromatic C-H Stretching: Peaks just above 3000 cm <sup>-1</sup> .- Aliphatic C-H Stretching: Peaks just below 3000 cm <sup>-1</sup> (e.g., 2850-2970 cm <sup>-1</sup> ).- Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm <sup>-1</sup> region.
Mass Spec.	- Molecular Ion (Free Base): A peak corresponding to the mass of the free base (C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> ) at m/z 136.20. <a href="#">[15]</a>

Note: Actual spectral values can vary based on the solvent and instrument used. Spectral data is available for reference in databases like PubChem.[\[7\]](#)

## Safety, Handling, and Regulatory Information

**2-Ethylphenylhydrazine hydrochloride** is a hazardous substance and requires careful handling in a controlled laboratory environment.

- **Hazard Classification:** The compound is classified as harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, is suspected of causing cancer, and causes damage to organs through prolonged or repeated exposure.[7] It is also very toxic to aquatic life with long-lasting effects.[3][4]
- **Personal Protective Equipment (PPE):** Use of a chemical fume hood is mandatory.[16] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][16] A NIOSH-approved respirator should be used if dust formation is likely.[16]
- **Handling:** Handle under an inert atmosphere (e.g., nitrogen or argon) as the material is sensitive to air and light.[16] Avoid dust formation and prevent contact with skin, eyes, and clothing.[16]
- **Storage:** Store in a tightly sealed container in a cool, dark, and dry place.[3] The substance is hygroscopic.[3][4]
- **Disposal:** This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[3][4] Avoid release to the environment.[4]

## Conclusion

**2-Ethylphenylhydrazine hydrochloride** is more than a simple organic salt; it is an enabling reagent for complex chemical transformations. Its molecular structure, characterized by the ortho-ethyl substitution on the phenylhydrazine core, is pivotal to its reactivity, particularly in the Fischer indole synthesis. Understanding its synthesis from 2-ethylaniline, the rationale for specific reaction conditions, and the methods for its structural verification provides researchers with the necessary knowledge to utilize this compound effectively and safely. Its continued importance in the synthesis of Etodolac and other bioactive molecules underscores its lasting value in the field of drug development.

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